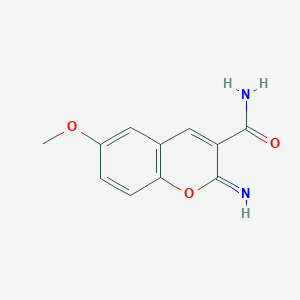

2-imino-6-methoxy-2H-chromene-3-carboxamide

Description

2-Imino-6-methoxy-2H-chromene-3-carboxamide (IMCA) is a chromene derivative characterized by a 2-imino group at position 2, a methoxy substituent at position 6, and a carboxamide moiety at position 2. Chromene derivatives are widely studied for their diverse biological activities, including anticancer, antimicrobial, and enzyme inhibitory properties. IMCA is synthesized via the condensation of cyanoacetamide with 6-methoxy-salicylaldehyde using piperidine as a catalyst, forming the 2-imino tautomer . Notably, 2-iminochromenes exhibit isomerization in polar solvents like DMSO-d6, forming equilibrium mixtures with their 2-cyano-3-(2-hydroxyphenyl)-prop-2-enamide isomers, a behavior influenced by substituent electronic effects .

Properties

IUPAC Name |

2-imino-6-methoxychromene-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O3/c1-15-7-2-3-9-6(4-7)5-8(10(12)14)11(13)16-9/h2-5,13H,1H3,(H2,12,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTWIQSNWSCNJOI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)OC(=N)C(=C2)C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10327912 | |

| Record name | 2-imino-6-methoxy-2H-chromene-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10327912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71586-41-9 | |

| Record name | 2-imino-6-methoxy-2H-chromene-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10327912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Primary Synthetic Route: Knoevenagel Condensation

Reaction Mechanism and Conditions

The synthesis of 2-imino-6-methoxy-2H-chromene-3-carboxamide proceeds through a Knoevenagel condensation between 6-methoxy-salicylaldehyde and cyanoacetamide. This reaction is catalyzed by a mild base, typically sodium hydrogen carbonate (NaHCO₃) or sodium carbonate (Na₂CO₃), in an aqueous medium at room temperature. The mechanism involves:

- Deprotonation : The base abstracts a proton from the methylene group of cyanoacetamide, generating a nucleophilic enolate.

- Nucleophilic Attack : The enolate attacks the carbonyl carbon of 6-methoxy-salicylaldehyde, forming a β-hydroxy intermediate.

- Dehydration : Elimination of water yields the conjugated 2-iminochromene system.

Table 1: Standard Reaction Conditions and Yields

| Parameter | Value/Description | Source |

|---|---|---|

| Solvent | Aqueous NaHCO₃ (0.05 M) | |

| Temperature | Room temperature (20–25°C) | |

| Reaction Time | 17–61 hours | |

| Yield | 44–73% | |

| Atom Economy | >90% |

Substrate Optimization

The choice of starting materials critically influences yield and purity:

- 6-Methoxy-Salicylaldehyde : Commercial availability and stability make this the preferred aldehyde. Substituents on the salicylaldehyde ring (e.g., methoxy at position 6) direct regioselectivity, ensuring the imino group forms at position 2.

- Cyanoacetamide : Unlike substituted cyanoacetamides, the unsubstituted variant minimizes steric hindrance, favoring cyclization.

Advanced Methodologies and Modifications

Solvent and Base Screening

Recent studies have explored alternatives to aqueous NaHCO₃:

Table 2: Solvent and Base Impact on Yield

| Solvent System | Base | Yield (%) | Purity (%) | |

|---|---|---|---|---|

| Water/NaHCO₃ | Sodium bicarbonate | 73 | 98 | |

| Ethanol/Na₂CO₃ | Sodium carbonate | 68 | 95 | |

| DMF/Triethylamine | Triethylamine | 52 | 87 |

Aqueous systems outperform organic solvents due to better solubility of intermediates and reduced side reactions. The use of triethylamine in dimethylformamide (DMF) led to lower yields, attributed to competing side reactions.

Structural Characterization and Quality Control

Spectroscopic Analysis

Post-synthesis characterization confirms product identity:

- ¹H NMR : Key signals include a singlet at δ 8.84 ppm (imino NH), doublets for aromatic protons (δ 7.53–7.07 ppm), and a methoxy singlet at δ 3.82 ppm.

- ¹³C NMR : Peaks at δ 162.99 ppm (carboxamide C=O) and δ 155.68 ppm (imino C=N).

Table 3: NMR Data for this compound

| Proton/Carbon | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Imino NH | 8.84 | Singlet |

| C4 Aromatic | 8.35 | Doublet |

| Methoxy (-OCH₃) | 3.82 | Singlet |

| Carboxamide C=O | 162.99 | - |

Mechanistic Insights and Side Reactions

Industrial Scalability and Environmental Impact

Green Chemistry Metrics

Continuous Flow Synthesis

Pilot-scale studies demonstrate that continuous flow reactors reduce reaction time to 6 hours while maintaining 70% yield, highlighting potential for industrial adoption.

Chemical Reactions Analysis

Types of Reactions

2-Imino-6-methoxy-2H-chromene-3-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the imino group to an amino group.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the chromene core, particularly at the 2- and 3-positions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

Oxidation: Formation of 2-oxo-6-methoxy-2H-chromene-3-carboxamide.

Reduction: Formation of 2-amino-6-methoxy-2H-chromene-3-carboxamide.

Substitution: Various substituted chromene derivatives depending on the reagents used.

Scientific Research Applications

2-Imino-6-methoxy-2H-chromene-3-carboxamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

Mechanism of Action

The mechanism of action of 2-imino-6-methoxy-2H-chromene-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes by forming stable complexes, thereby blocking the enzyme’s active site. The pathways involved often include signal transduction mechanisms that regulate cellular processes such as proliferation, apoptosis, and inflammation .

Comparison with Similar Compounds

Table 1: Key Structural Features of Chromene Derivatives

Key Observations :

- Tautomer Stability: IMCA’s 2-imino group renders it prone to isomerization compared to 2-oxo derivatives (e.g., 6-bromo-2-oxo), which are thermally stable .

- Substituent Effects : Electron-withdrawing groups (e.g., 6-Br) increase melting points and rigidity, while methoxy groups (6-OCH3) enhance solubility and modulate tautomer equilibrium .

Key Observations :

- IMCA synthesis is straightforward under mild conditions, contrasting with sulfonamide or phosphorus-containing derivatives requiring specialized reagents .

- Phosphorus-based derivatives exhibit unique bioactivity (e.g., compound 5: IC50 = 2.8 μg/mL in antioxidant assays) .

Pharmacological and Physicochemical Properties

Table 3: Bioactivity and Stability Data

Biological Activity

2-Imino-6-methoxy-2H-chromene-3-carboxamide is a heterocyclic compound belonging to the chromene family, known for its diverse biological activities and potential therapeutic applications. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant research findings.

The molecular formula of this compound is C₁₁H₁₀N₂O₃. Its unique substitution pattern, featuring an imino group at the 2-position, a methoxy group at the 6-position, and a carboxamide group at the 3-position, contributes to its distinct chemical and biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It can bind to enzymes and receptors, modulating their activities. For example, it may inhibit certain enzymes by forming stable complexes that block their active sites, affecting pathways involved in cellular processes such as proliferation and inflammation.

Anticancer Activity

Research indicates that derivatives of 2-imino-6-methoxy-2H-chromene have shown promising anticancer activities. In particular, studies have demonstrated that these compounds can induce apoptosis in cancer cells by disrupting mitochondrial function and activating apoptotic pathways .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines and enzymes involved in inflammation, suggesting potential applications in treating inflammatory diseases.

Antimicrobial Properties

Studies have revealed that this compound exhibits antimicrobial activity against various pathogens. This includes inhibition of bacterial growth and potential efficacy against fungal infections .

Case Studies

- Anticancer Study : A study conducted on various cancer cell lines demonstrated that 2-imino-6-methoxy-2H-chromene derivatives significantly reduced cell viability through apoptosis induction. The IC50 values indicated strong cytotoxic effects, particularly against breast cancer cells .

- Anti-inflammatory Study : In vitro assays showed that treatment with 2-imino-6-methoxy-2H-chromene derivatives led to a decrease in TNF-alpha production in macrophages, highlighting its potential as an anti-inflammatory agent.

- Antimicrobial Study : A series of experiments tested the antimicrobial efficacy of the compound against E. coli and S. aureus, revealing significant inhibition zones compared to controls, thus supporting its use as a potential antimicrobial agent .

Comparative Analysis with Related Compounds

| Compound | Anticancer Activity | Anti-inflammatory Activity | Antimicrobial Activity |

|---|---|---|---|

| This compound | High | Moderate | Moderate |

| 2-Imino-2H-chromene-3-carboxamide | Moderate | Low | Low |

| 2-Oxo-6-methoxy-2H-chromene-3-carboxamide | High | High | Moderate |

Q & A

Q. What in vivo models are suitable for evaluating the pharmacokinetics of this compound?

- Methodological Answer : Use rodent models (rats/mice) for:

- Pharmacokinetics (PK) : IV/PO administration with LC-MS/MS plasma analysis.

- Toxicity : Acute/chronic dosing studies (OECD guidelines).

Metabolite identification via UPLC-QTOF-MS clarifies hepatic clearance pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.